molecular formula C11H19NO2 B13262151 Methyl 4-cyclopentylpyrrolidine-3-carboxylate

Methyl 4-cyclopentylpyrrolidine-3-carboxylate

Cat. No.: B13262151
M. Wt: 197.27 g/mol
InChI Key: KPIUHVBJTRCKNY-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a cyclopentyl group and a methyl ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopentylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amine derivative to form the pyrrolidine ring, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.

Scientific Research Applications

Methyl 4-cyclopentylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Methyl 4-cyclopentylpyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyclohexylpyrrolidine-3-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Ethyl 4-cyclopentylpyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-cyclopentylpyrrolidine-2-carboxylate: Similar structure but with the ester group at the 2nd position instead of the 3rd position.

Uniqueness

Methyl 4-cyclopentylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 4-cyclopentylpyrrolidine-3-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-11(13)10-7-12-6-9(10)8-4-2-3-5-8/h8-10,12H,2-7H2,1H3

InChI Key

KPIUHVBJTRCKNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2CCCC2

Origin of Product

United States

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